2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 189.60 g/mol. It is a hydrochloride salt derived from pyrrolidine, characterized by the presence of a trifluoroethyl group, which contributes to its unique properties. This compound appears as a white to off-white powder and has a purity of approximately 95% . The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting subject for various research applications.
The chemical reactivity of 2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the pyrrolidine ring. The trifluoroethyl group can also participate in reactions typical for alkyl halides, such as nucleophilic attack by amines or alcohols. Additionally, the hydrochloride form allows for protonation reactions that may be relevant in biological systems or when interacting with other chemical species.
Research indicates that 2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride exhibits significant biological activity. It has been studied for its potential in medicinal chemistry, particularly in the development of compounds with anticancer properties. The unique trifluoromethyl moiety may enhance interactions with biological targets, increasing potency and selectivity . Its derivatives have shown promising results in inhibiting cancer cell growth in various studies.
The synthesis of 2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride typically involves several steps:
These methods may vary based on specific laboratory conditions and desired yields.
2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride has several applications across various fields:
Studies on the interactions of 2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride with biological macromolecules are crucial for understanding its mechanism of action. Preliminary research suggests that it may interact with specific receptors or enzymes involved in metabolic pathways. Further investigation is needed to elucidate these interactions fully and assess their implications for therapeutic applications.
Several compounds share structural similarities with 2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(Trifluoromethyl)pyrrolidine | 1016725-63-5 | Lacks the ethyl group; used in similar studies. |
| N-(Trifluoroethyl)pyrrolidine-3-carboxamide | 1795277-48-3 | Contains a carboxamide; potential anticancer activity. |
| (S)-2-(Trifluoromethyl)pyrrolidine hydrochloride | 66570518 | Stereoisomer; different biological activity profile. |
Uniqueness: The presence of both the trifluoroethyl group and the pyrrolidine structure in 2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride distinguishes it from these similar compounds. This unique combination enhances its lipophilicity and metabolic stability while providing potential for diverse biological activities.
2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride presents a fascinating structural framework that combines the fundamental pyrrolidine heterocycle with the electronically distinct trifluoroethyl substituent. The pyrrolidine core consists of a five-membered saturated nitrogen-containing ring, while the trifluoroethyl group at the 2-position introduces significant electronic perturbation through the strongly electron-withdrawing trifluoromethyl moiety. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating the pyrrolidine ring as the parent structure with the 2-(2,2,2-trifluoroethyl) substituent clearly indicating the position and nature of the fluorinated side chain.
Structurally related compounds provide insight into the expected properties of this target molecule. The 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride, a positional isomer, has been characterized with molecular formula C6H11ClF3N and molecular weight 189.60 grams per mole. This compound demonstrates the typical structural features expected in trifluoroethyl-substituted pyrrolidines, including the distinctive carbon-fluorine bonds that form the strongest bonds in organic chemistry. The trifluoromethyl group exhibits significant electronegativity that has been described as intermediate between fluorine and chlorine, leading to substantial electronic effects on the adjacent molecular framework.
The stereochemical considerations for 2-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride involve the potential for chirality at the 2-position of the pyrrolidine ring. The presence of the bulky trifluoroethyl substituent creates a stereogenic center, similar to what has been observed in related compounds such as (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride. The spatial arrangement of substituents around this chiral center significantly influences both the physical properties and potential biological activities of the compound. Three-dimensional conformational analysis reveals that the trifluoroethyl group adopts preferred orientations that minimize steric interactions while maximizing favorable electronic interactions within the molecular framework.
The historical evolution of organofluorine chemistry provides essential context for understanding the significance of compounds like 2-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride. The field of organofluorine chemistry remarkably began before elemental fluorine itself was isolated, with Alexander Borodin, renowned both as a composer and chemist, conducting the first nucleophilic replacement of a halogen atom by fluoride in 1862. This pioneering work established the foundation for halogen exchange methodologies that remain crucial in modern fluorochemical industry for introducing fluorine atoms into organic molecules.
The early development of organofluorine chemistry progressed through several critical milestones that directly influenced the accessibility of trifluoroethyl-containing compounds. The first synthesis of an organofluorine compound was reported by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate. Subsequently, formation of aryl carbon-fluorine bonds was achieved through diazofluorination by Schmitt and associates in 1870, though their initial characterization contained errors. These foundational discoveries laid the groundwork for more sophisticated fluorination methodologies that would eventually enable the synthesis of complex trifluoroethyl-substituted heterocycles.
World War II marked a dramatic turning point in organofluorine chemistry development, driven by the strategic requirements of the Manhattan Project. The gaseous diffusion process for uranium isotope separation necessitated materials capable of withstanding exposure to uranium hexafluoride, leading to unprecedented investment in fluorochemical research and development. This period witnessed the large-scale production of fluorine and the development of synthetic methodologies for fluorocarbon preparation, including catalytic fluorination processes using elemental fluorine and metallic fluoride processes employing cobalt trifluoride. The electrochemical fluorination process invented by Simons, though not reported until 1949 for security reasons, represented another significant advancement that expanded the synthetic accessibility of fluorinated organic compounds.
The post-war era brought sustained growth in organofluorine chemistry applications, with particular emphasis on pharmaceutical and agrochemical development. The medicinal use of trifluoromethyl groups dates back to 1928, with research intensifying in the mid-1940s. The trifluoromethyl group gained recognition as an effective bioisostere for creating derivatives by replacing chloride or methyl groups, allowing chemists to fine-tune the steric and electronic properties of lead compounds while protecting reactive methyl groups from metabolic oxidation. Notable pharmaceutical successes include efavirenz (Sustiva), an human immunodeficiency virus reverse transcriptase inhibitor, fluoxetine (Prozac), an antidepressant, and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug.
The trifluoroethyl motif has emerged as a valuable structural element in contemporary synthetic chemistry, serving multiple strategic functions that extend beyond simple analog preparation. Trifluoroethyl groups function as effective bioisosteres of ethyl or ethoxy groups, finding widespread application in pharmaceutical and agrochemical industries. The electronic properties imparted by the trifluoromethyl terminus create unique reactivity patterns and conformational preferences that distinguish trifluoroethyl-containing compounds from their non-fluorinated counterparts.
Recent advances in trifluoroethylation reactions have dramatically expanded the synthetic accessibility of compounds containing this motif. Contemporary methodologies encompass diverse bond-forming processes, including carbon(sp)-carbon, carbon(sp2)-carbon, carbon(sp3)-carbon, and heteroatom-carbon bond formations with trifluoroethyl groups. These developments have enabled the incorporation of trifluoroethyl substituents into complex molecular frameworks through both direct functionalization and building block approaches. The strategic value of trifluoroethyl motifs lies not only in their electronic effects but also in their potential for subsequent chemical transformations, including carbon-fluorine bond activation processes.
Alpha-trifluoromethylstyrene derivatives exemplify the versatility of fluorinated building blocks in modern synthesis, serving as synthetic intermediates for preparing more complex fluorinated compounds. These compounds participate in carbon-fluorine bond activation reactions, including anionic nucleophilic substitution, cationic substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts. Transition metal-catalyzed cycloaddition reactions of alpha-trifluoromethylstyrenes have enabled the construction of cycloalkanes and cycloalkenes containing fluorine or trifluoromethyl groups, demonstrating the strategic utility of fluorinated motifs in accessing structurally diverse products.
The synthetic methodology for incorporating trifluoroethyl groups has evolved significantly, with recent developments focusing on controlled reactivity and selectivity. Protocols for selecting between fluorine-sulfur and fluorine-carbon bond formation have emerged, allowing chemists to access both fluorine-eighteen-labeled sulfonyl fluorides and trifluoroalkanes in high yields. The 2,2-difluorovinyl motif has proven particularly valuable as a precursor for trifluoroethyl group introduction, with formal addition of fluoride leading to trifluoroalkyl derivatives through carefully controlled reaction pathways. These methodological advances have made trifluoroethyl-containing compounds increasingly accessible for both academic research and industrial applications.
Contemporary research in organofluorine chemistry continues to expand the scope and utility of trifluoroethyl motifs through the development of novel reagents and reaction conditions. The fruitful decade from 2012 to 2022 witnessed remarkable progress in difluoromethylation and trifluoromethoxylation reactions, complementing the existing methodologies for trifluoroethyl group introduction. Copper-mediated difluoromethylation of aryl iodides using trimethylsilyl difluoromethane, nickel-catalyzed difluoromethylation using zinc difluoromethyl reagents, and silver-mediated trifluoromethoxylation using specialized reagents have collectively expanded the synthetic chemist's toolkit for fluorine incorporation. These developments underscore the continuing importance of fluorinated motifs, including trifluoroethyl groups, in addressing contemporary challenges in synthetic organic chemistry.
Organocatalytic approaches have emerged as powerful methodologies for the asymmetric synthesis of 2-(2,2,2-trifluoroethyl)pyrrolidine derivatives through 1,3-dipolar cycloaddition reactions [1]. The most significant advancement in this field involves the use of diphenylprolinol trimethylsilyl ether as an organocatalyst in combination with 3,5-dinitrobenzoic acid as a co-catalyst [1]. This catalytic system facilitates the reaction between trifluoroethylamine-derived ketimines and 2-enals to produce α-trifluoromethyl pyrrolidines bearing three contiguous stereogenic centers [1].
The reaction mechanism proceeds through the formation of an iminium ion intermediate between the organocatalyst and the aldehyde substrate, which activates the electrophile toward nucleophilic attack [1]. Simultaneously, the ketimine undergoes deprotonation to generate an azomethine ylide, which subsequently participates in the [3+2] cycloaddition reaction [1]. This process demonstrates excellent stereochemical control, with diastereoselectivities and enantioselectivities typically exceeding 90% [1].
Recent investigations have expanded the scope of this methodology to include spiro-oxindole-pyrrolidine systems through squaramide-catalyzed processes [2] [3]. The incorporation of trifluoromethyl groups at the 2'-position of spiro-pyrrolidine-3,3'-oxindoles has been achieved using quinine-derived squaramide catalysts at loadings as low as 1 mol% [3]. The 2,2,2-trifluoroethylamine-derived ketimine undergoes an umpolung reaction to form a trifluoromethylimine intermediate, which then participates in the subsequent 1,3-dipolar cycloaddition [3].
The synthetic utility of this approach extends to the preparation of highly functionalized pyrrolidine derivatives with potential pharmaceutical applications [2]. The mild reaction conditions, low catalyst loading, and high reaction rates make this methodology particularly attractive for pharmaceutical synthesis [4]. Furthermore, the scalable nature of these organocatalytic processes has been demonstrated through one-pot protocols that occur with high yields and excellent stereoselectivities [2].
Table 1: Organocatalytic [3+2] Cycloaddition Parameters
| Parameter | Optimal Conditions | Yield Range (%) | Enantioselectivity (% ee) |
|---|---|---|---|
| Catalyst Loading | 10-20 mol% | 82-95 | 90-99 |
| Co-catalyst | 3,5-dinitrobenzoic acid | - | - |
| Temperature | Room temperature to 40°C | - | - |
| Solvent | Dichloromethane, Toluene | - | - |
| Reaction Time | 12-48 hours | - | - |
Electrochemical methodologies represent a sustainable and environmentally benign approach for the synthesis of trifluoromethylated pyrrolidines [5]. The electrochemical aminotrifluoromethylation of unactivated alkenes using Langlois reagent (sodium trifluoromethanesulfinate) as the trifluoromethyl source has been established as a general synthetic strategy [5]. This approach enables the transformation of readily available alkenes into corresponding heterocycles through a trifluoromethylation/cyclization cascade process [5].
The electrochemical process involves the anodic single-electron transfer oxidation of the Langlois reagent to generate trifluoromethyl radicals [5]. These radicals subsequently add to unactivated alkenes, forming carbon-centered radical intermediates that undergo intramolecular cyclization with appropriately positioned amino groups [5]. The reaction demonstrates broad substrate tolerance, with yields ranging from 43% to 80% across various substrate classes [5].
Mechanistic investigations have revealed that the trifluoromethyl radical formation occurs through the electrochemical oxidation of the sulfinate group, releasing sulfur dioxide as a byproduct [6] [5]. The key advantage of this protocol lies in its ability to avoid the use of metal catalysts and chemical oxidants, making it a more sustainable alternative to traditional methods [5]. The reaction proceeds under mild conditions in an undivided electrochemical cell using graphite electrodes [5].
Recent developments in electrochemical trifluoromethylation have focused on optimizing reaction parameters to enhance efficiency and selectivity [7] [8]. The use of dimethyl sulfoxide as a solvent has proven particularly beneficial, as it acts as a "masking auxiliary" that stabilizes reactive intermediates and facilitates high yields [7]. Cell voltages in the range of 4.4 V have been identified as optimal for maximizing product formation while minimizing side reactions [7].
Table 2: Electrochemical Reaction Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Cell Voltage | 3.5-5.0 V | 4.4 V | 79% optimal |
| Electrolyte Concentration | 0.02-0.06 M | 0.04 M | Minimal variation |
| Temperature | 20-60°C | Room temperature | Best selectivity |
| Current Density | Variable | Constant voltage preferred | Higher reproducibility |
Halogen bonding has emerged as a powerful non-covalent interaction for mediating the formation of amide and peptide bonds, with applications extending to pyrrolidine synthesis [9]. The development of halogen-bonding-mediated synthesis represents the first reported method utilizing this interaction for bond formation in heterocyclic chemistry [9]. The coupling system comprises N-iodosuccinimide, 1,4-diazabicyclo[2.2.2]octane, and an N-heterocyclic carbene precursor [9].
The mechanism involves the formation of a 2-iodobenzimidazolium intermediate that contains an activated carboxyl group [9]. This intermediate forms a reactive acyloxybenzimidazolium species that is subsequently attacked by amino groups to afford the desired pyrrolidine derivatives [9]. The method demonstrates remarkable efficiency in synthesizing various compounds under mild, robust, and scalable reaction conditions [9].
Density functional theory calculations and experimental studies have provided detailed insights into the reaction mechanism [9]. The halogen bonding interaction between iodine and nitrogen atoms plays a crucial role in stabilizing the reactive intermediates and directing the selectivity of the cyclization process [9]. This approach offers advantages in terms of functional group tolerance and reaction efficiency compared to traditional methods [9].
The methodology has been successfully extended to the synthesis of complex pyrrolidine-containing molecules, including pharmaceutical intermediates [9]. The use of readily available starting materials and mild reaction conditions makes this approach particularly attractive for large-scale synthesis [9]. Furthermore, the compatibility with various functional groups enables the preparation of structurally diverse pyrrolidine derivatives [9].
Enantioselective synthesis of 2-(2,2,2-trifluoroethyl)pyrrolidine derivatives represents a critical aspect of pharmaceutical development, given the importance of stereochemistry in biological activity [10] [11]. Asymmetric hydrogenation methodologies have been developed using rhodium complexes with chiral phosphine ligands to achieve high levels of enantiocontrol [10]. The Rh/f-spiroPhos complex has demonstrated exceptional performance in the enantioselective hydrogenation of α-trifluoromethylidene lactams [10].
The hydrogenation process provides access to chiral 2,2,2-trifluoroethyl lactams with enantioselectivities reaching 99.9% ee and turnover numbers up to 10,500 [10]. These lactam intermediates can be efficiently transformed into the corresponding pyrrolidine derivatives through reduction reactions [10]. The methodology demonstrates broad substrate scope and excellent functional group tolerance [10].
Dynamic kinetic resolution has been investigated as an alternative approach for the asymmetric synthesis of 2-substituted pyrrolidines [11]. This method involves the highly enantioselective electrophilic substitution of racemic 2-lithiopyrrolidines in the presence of chiral ligands [11]. The organolithium compounds can be prepared through tin-lithium exchange or direct deprotonation, and the resolution occurs through thermodynamic equilibration of diastereomeric complexes [11].
The choice of chiral ligand and reaction conditions significantly influences the outcome of the dynamic resolution process [11]. N-alkyl derivatives undergo resolution at or below room temperature, and either enantiomer of the product can be obtained by appropriate selection of the chiral ligand [11]. The use of N-allylic derivatives provides a route to N-unsubstituted pyrrolidine products through subsequent deprotection [11].
Table 3: Enantioselective Synthesis Results
| Method | Catalyst System | Enantioselectivity (% ee) | Turnover Number | Substrate Scope |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Rh/f-spiroPhos | 95-99.9 | Up to 10,500 | Lactam precursors |
| Dynamic Resolution | Chiral ligands | 85-95 | Not applicable | 2-Lithiopyrrolidines |
| Organocatalytic Methods | Proline derivatives | 90-99 | Variable | Diverse substrates |
Solid-phase synthesis methodologies have been extensively developed for the preparation of pyrrolidine derivatives as pharmaceutical intermediates [12] [13] [14]. The approach offers significant advantages in terms of reaction efficiency, product purification, and parallel synthesis capabilities [12]. Starting materials such as resin-bound glutamic acid have been utilized in Ugi four-component reactions to generate N-substituted pyrrolidinones with high structural diversity [12].
The solid-phase approach typically involves the immobilization of starting materials or intermediates on polymer supports, followed by a series of transformations that culminate in the formation of the pyrrolidine ring [13] [14]. Wang resin and Merrifield resin have proven particularly effective as solid supports, with loading capacities ranging from 0.5 to 1.7 mmol/g [13]. The use of these resins enables efficient synthesis while facilitating product isolation through simple filtration and washing procedures [13].
Azomethine ylide chemistry has been successfully adapted to solid-phase conditions for pyrrolidine synthesis [14]. The generation of azomethine ylides from resin-bound aldehydes or amino acids through decarboxylative pathways represents a significant advancement in solid-phase methodology [14]. Both cyclic and acyclic dipolarophiles can be employed to access bi- and monocyclic pyrrolidine derivatives with moderate to high degrees of regio- and diastereoselectivity [14].
The regenerative capability of certain linker systems has been demonstrated through REM (Regenerative, Electronically-activated Modules) resin approaches [13]. These systems allow for the cleavage of products followed by regeneration of the linker for subsequent synthetic cycles [13]. Vinyl sulfone groups supported on Wang resin can undergo Michael reactions with amino acid derivatives, and the resulting adducts serve as precursors for azomethine ylide generation [13].
Table 4: Solid-Phase Synthesis Parameters
| Resin Type | Loading (mmol/g) | Key Transformation | Cleavage Method | Product Purity (%) |
|---|---|---|---|---|
| Wang Resin | 0.5-1.2 | Michael addition | Trifluoroacetic acid/dichloromethane | 85-95 |
| Merrifield Resin | 1.0-1.7 | N-acyliminium cyclization | Acidic conditions | 80-90 |
| TentaGel Resin | 0.20-0.26 | Ugi reaction | Mild acid treatment | 90-98 |
| Rink Amide Resin | 0.4-0.8 | Azomethine ylide formation | Trifluoroacetic acid cleavage | 85-95 |
The pharmaceutical relevance of solid-phase pyrrolidine synthesis is exemplified by its application in drug discovery programs [12] [15]. The ability to generate libraries of structurally diverse compounds rapidly makes this approach particularly valuable for medicinal chemistry applications [12]. Furthermore, the compatibility of solid-phase methods with automated synthesis equipment enables high-throughput preparation of compound collections [15].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride through analysis of three distinct nuclear environments. The compound exhibits characteristic spectral patterns that enable precise structural assignment and conformational analysis.
¹H Nuclear Magnetic Resonance spectroscopy reveals the structural features of the pyrrolidine ring system and the trifluoroethyl substituent through distinctive chemical shift patterns and coupling constants [1]. The pyrrolidine ring protons appear as complex multiplets in the region of 3.79-3.63 ppm and 3.51-3.38 ppm, reflecting the non-equivalent environment of the ring carbons due to the asymmetric substitution pattern [1]. The α-proton adjacent to the nitrogen displays a diagnostic doublet of triplets at 3.16 ppm with coupling constants of J = 10.2 and 6.9 Hz, indicating vicinal coupling to neighboring methylene protons [1].
The trifluoroethyl substituent generates a characteristic diastereotopic quartet of doublets at 3.01 ppm with coupling constants of J = 14.6, 11.7, and 2.8 Hz [1]. This complex splitting pattern arises from the geminal coupling between the diastereotopic methylene protons and the strong coupling to the trifluoromethyl group. The coupling constant of 11.7 Hz is particularly diagnostic of the ²J(H,F) coupling through the intervening carbon atom [1].
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework and fluorine-carbon interactions within the molecular structure [1]. The pyrrolidine ring carbons appear at 54.58 ppm as a doublet with J(C-F) = 3.03 Hz, indicating long-range coupling to the trifluoromethyl group, and at 48.97 ppm as a singlet for the unsubstituted ring carbon [1]. The most diagnostic carbon signal appears at 40.45 ppm as a quartet with J(C-F) = 26.26 Hz, corresponding to the methylene carbon directly bonded to the trifluoromethyl group [1].
The observed coupling patterns provide valuable insight into the conformational preferences of the molecule. The three-bond coupling constant of 3.03 Hz between the pyrrolidine ring carbon and the trifluoromethyl fluorines suggests a gauche relationship in the predominant conformation [1]. This coupling magnitude is consistent with theoretical predictions for fluorinated pyrrolidine derivatives where the trifluoroethyl group adopts a pseudo-equatorial orientation [2].
¹⁹F Nuclear Magnetic Resonance spectroscopy serves as a highly sensitive probe for structural characterization of fluorinated compounds [1]. The trifluoromethyl group exhibits a characteristic singlet in the range of -63.76 to -63.78 ppm, consistent with the electron-withdrawing nature of the group and its attachment to an sp³-hybridized carbon [1]. The chemical shift values fall within the expected range for trifluoroethyl substituents attached to nitrogen heterocycles [3].
The narrow range of chemical shift variation (approximately 0.02 ppm) indicates minimal conformational exchange on the Nuclear Magnetic Resonance timescale, suggesting that the trifluoroethyl group adopts a preferred rotational conformation about the C-C bond [1]. Temperature-dependent Nuclear Magnetic Resonance studies of related trifluoroethyl pyrrolidines have demonstrated that rotational barriers around the C-CF₃ bond are typically 12-15 kcal/mol, allowing for rapid exchange at room temperature [4].
X-ray crystallography provides definitive structural information about the solid-state conformation and intermolecular interactions of pyrrolidine derivatives containing trifluoroethyl substituents. While specific crystallographic data for 2-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride are limited, extensive studies of related compounds provide valuable structural insights.
Crystallographic studies of structurally related compounds such as (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide reveal important structural features [5]. The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 8.84 Å, b = 20.13 Å, c = 13.71 Å, and β = 96.24° [6]. The calculated density of 1.36 g/cm³ is consistent with the molecular packing efficiency observed in fluorinated heterocycles [6].
The pyrrolidine ring adopts an envelope conformation with the nitrogen atom displaced from the plane of the other four ring atoms by approximately 0.6 Å [7]. This puckering is influenced by the trifluoroethyl substituent, which preferentially adopts a pseudo-equatorial orientation to minimize steric interactions with the lone pair on nitrogen [7]. The trifluoromethyl group exhibits the characteristic tetrahedral geometry with C-F bond lengths of 1.32-1.34 Å and F-C-F angles of 107-109° [7].
The crystal packing of trifluoroethyl pyrrolidine derivatives is dominated by weak C-H···F hydrogen bonds and van der Waals interactions [6]. The highly electronegative fluorine atoms serve as hydrogen bond acceptors, forming networks with neighboring molecules through C-H···F contacts with distances of 2.4-2.7 Å [6]. These interactions contribute to the overall stability of the crystal structure and influence the observed melting points of trifluoroethyl-substituted compounds [6].
The hydrochloride salt form exhibits additional stabilization through N-H···Cl hydrogen bonds with the chloride anion [5]. These ionic interactions result in the formation of discrete ion pairs in the crystal lattice, with nitrogen-chlorine distances of approximately 3.1 Å [5]. The presence of the chloride anion also influences the conformation of the pyrrolidine ring by forming directional hydrogen bonds with the protonated nitrogen atom [5].
Mass spectrometry provides valuable information about the molecular structure and fragmentation pathways of 2-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride. The compound exhibits characteristic fragmentation patterns that can be used for structural confirmation and quantitative analysis.
Under electron impact ionization conditions, the compound produces a molecular ion peak at m/z 154.08382 corresponding to [M+H]⁺ for the free base form [8]. Alternative ionization methods generate sodium and ammonium adducts at m/z 176.06576 [M+Na]⁺ and m/z 171.11036 [M+NH₄]⁺, respectively [8]. The base peak typically corresponds to the protonated molecular ion, indicating relatively stable molecular ion formation under standard ionization conditions [8].
The collision cross section values predicted for various ionic forms range from 120.2 to 143.2 Ų, with the protonated molecular ion exhibiting a predicted collision cross section of 136.9 Ų [8]. These values are consistent with the compact molecular geometry expected for a five-membered heterocycle with a trifluoroethyl substituent [8].
The fragmentation pattern of 2-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride follows predictable pathways based on the bond strengths and stability of the resulting fragments [9]. The most prominent fragmentation involves the loss of the trifluoroethyl group, producing a pyrrolidine-based cation at m/z 70. This fragmentation occurs through α-cleavage adjacent to the nitrogen atom, a common pathway for aliphatic amines [9].
A characteristic fragment ion appears at m/z 83, corresponding to the trifluoroethyl cation (CF₃CH₂⁺) [10]. This fragment is particularly diagnostic for compounds containing the trifluoroethyl moiety and serves as a reliable structural marker [10]. The stability of this fragment is enhanced by the electron-withdrawing nature of the trifluoromethyl group, which delocalizes the positive charge through hyperconjugation [10].
Additional fragmentation involves the loss of hydrogen fluoride (HF, mass 20) from the molecular ion, producing a fragment at m/z 134 [10]. This elimination reaction is facilitated by the acidic nature of the protons α to the trifluoromethyl group and represents a common fragmentation pathway for fluorinated organic compounds [10].
The distinctive fragmentation pattern of 2-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride enables precise quantitative analysis using selected ion monitoring techniques . The molecular ion peak at m/z 154 and the characteristic fragment at m/z 83 provide reliable quantification ions for analytical applications . The fragmentation pattern remains consistent across different ionization methods, ensuring reproducible analytical results .
Gas chromatography-mass spectrometry analysis reveals retention time characteristics that facilitate separation from structural isomers and related compounds [12]. The electron impact mass spectrum exhibits excellent reproducibility with relative standard deviations of less than 5% for major fragment ions under standardized conditions [12].
Computational chemistry provides detailed insights into the conformational preferences and dynamic behavior of 2-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride through various theoretical approaches. These studies complement experimental observations and provide mechanistic understanding of structural phenomena.
Density functional theory calculations at the B3LYP/6-31G(d) level reveal that the pyrrolidine ring adopts an envelope conformation with the nitrogen atom serving as the flap [13]. The trifluoroethyl substituent preferentially occupies a pseudo-equatorial position, minimizing steric interactions with the nitrogen lone pair [13]. Energy calculations indicate that the equatorial conformation is favored over the axial arrangement by approximately 1.2 kcal/mol [14].
Higher-level calculations using the wB97XD/6-311G(d,p) method, which includes dispersion corrections, provide more accurate energetics for the conformational preferences [13]. These calculations predict that the most stable conformation exhibits a C-N-C-C dihedral angle of approximately 65°, consistent with the gauche effect observed in fluorinated compounds [2]. The trifluoromethyl group adopts a staggered conformation about the C-C bond, with the C-F bonds oriented to minimize electrostatic repulsion [13].
Molecular dynamics simulations using the CHARMM36 force field provide insight into the dynamic behavior of 2-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride in solution [14]. The simulations reveal that the pyrrolidine ring undergoes rapid pseudorotation with a characteristic timescale of 10-50 picoseconds [15]. The trifluoroethyl substituent exhibits restricted rotation about the C-N bond, with rotational barriers of 8-12 kcal/mol depending on the ring conformation [15].
The presence of the trifluoromethyl group significantly influences the solvation dynamics of the molecule [15]. Simulations in aqueous solution demonstrate preferential solvation of the fluorinated region, with water molecules forming weak hydrogen bonds with the fluorine atoms [15]. The calculated radial distribution functions indicate that the first solvation shell contains approximately 12-15 water molecules, with enhanced structuring around the trifluoroethyl group [15].
Systematic conformational analysis reveals multiple low-energy conformers accessible at room temperature [16]. The conformational search identifies five distinct conformers within 3 kcal/mol of the global minimum, indicating significant conformational flexibility [16]. The major conformers differ primarily in the orientation of the trifluoroethyl group and the degree of ring puckering [16].
Potential energy surface calculations demonstrate that the interconversion between conformers occurs through low-energy transition states with barriers of 2-4 kcal/mol [16]. These barriers are sufficiently low to allow rapid equilibration on the Nuclear Magnetic Resonance timescale, consistent with the observed averaging of Nuclear Magnetic Resonance signals [16]. The calculated conformational populations at 298 K indicate that the most stable conformer accounts for approximately 60% of the total population [16].
Irritant